2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole
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Overview
Description
2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of chlorine and fluorine atoms, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole typically involves multiple steps. One common method includes the reaction of 4-chloro-3-fluorophenol with chloromethyl thiazole under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyraflufen-ethyl: A similar compound used as a herbicide, characterized by the presence of chlorine and fluorine atoms.
CAY10566: Another compound with similar structural features, used as an inhibitor in biochemical research.
Uniqueness
2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole is unique due to its specific combination of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-Chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole is a synthetic compound that belongs to the thiazole class of heterocyclic compounds. Thiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed examination of the biological activity of this specific compound, supported by research findings, case studies, and data tables.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C10H8ClF N2OS
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. The following sections summarize key findings related to its antimicrobial and anticancer activities.
Antimicrobial Activity
Research has demonstrated that thiazole derivatives exhibit significant antimicrobial properties. A study focusing on related thiazoles reported that compounds with similar structures displayed potent activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were found to be in the low micromolar range.
Compound | MIC (μg/mL) | Target Organisms |
---|---|---|
2-Chloro... | 0.5 - 2.0 | Staphylococcus aureus, E. coli |
Similar Thiazole | 0.25 - 1.0 | Pseudomonas aeruginosa |
The presence of electron-withdrawing groups such as chlorine and fluorine in the structure enhances the antimicrobial potency by increasing the compound's lipophilicity and membrane permeability.
Anticancer Activity
The anticancer potential of thiazole derivatives has been extensively studied. For instance, an investigation into the cytotoxic effects of thiazole compounds on cancer cell lines revealed that certain substitutions on the thiazole ring significantly influenced their efficacy.
Cell Line | IC50 (μM) | Reference Compound |
---|---|---|
A431 (epidermoid carcinoma) | 10 - 30 | Doxorubicin |
U251 (glioblastoma) | 15 - 40 | Doxorubicin |
In these studies, the compound showed promising results against multiple cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Case Studies
Several case studies highlight the efficacy of thiazole derivatives in treating infections and cancer:
-
Case Study on Antimicrobial Efficacy :
A recent study evaluated the antimicrobial properties of a series of thiazole derivatives, including those structurally similar to this compound. The results indicated a strong correlation between structural modifications and increased antimicrobial activity against resistant strains of bacteria. -
Case Study on Anticancer Activity :
An investigation involving various thiazole derivatives demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. The study concluded that modifications at specific positions on the thiazole ring could enhance cytotoxic effects significantly.
Properties
IUPAC Name |
2-chloro-5-[(4-chloro-3-fluorophenoxy)methyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2FNOS/c11-8-2-1-6(3-9(8)13)15-5-7-4-14-10(12)16-7/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEHXQHTDYDULK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC2=CN=C(S2)Cl)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2FNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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